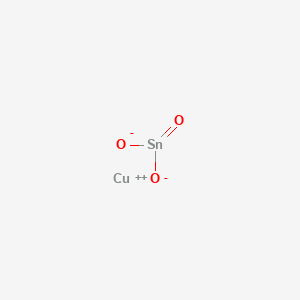

スズ酸銅(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Copper stannate can be synthesized through various chemical methods. However, specific processes for its synthesis were not detailed in the available literature. Generally, copper and tin compounds can be synthesized through methods such as mechanical alloying followed by sintering, as seen in the synthesis of copper hyper-stoichiometric stannoidite (Kumar et al., 2017).

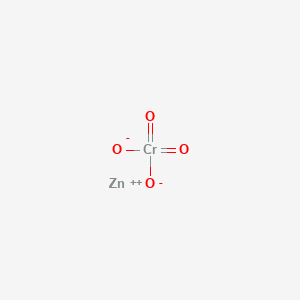

Molecular Structure Analysis

The molecular structure of copper stannate involves copper and tin ions forming a crystalline lattice. While specific details on copper stannate were not provided, studies on similar compounds show that metal ions can form various structural motifs depending on their oxidation states and the synthetic conditions (Ye & Sanford, 2013).

Chemical Reactions and Properties

Copper stannate's chemical reactions and properties would be influenced by the properties of copper and tin. For instance, copper-mediated reactions demonstrate a broad substrate scope and functional group tolerance, which could apply to reactions involving copper stannate (Ye & Sanford, 2013).

Physical Properties Analysis

The physical properties of copper stannate, such as its melting point, density, and electrical conductivity, are essential for its application in materials science. While specific data on copper stannate was not found, related materials like copper hyper-stoichiometric stannoidite show significant changes in properties like electrical conductivity with changes in composition (Kumar et al., 2017).

科学的研究の応用

スーパーキャパシタ電極

スズ酸銅(II)ナノ粒子 (Cu2SnO4 NPs) は、高性能スーパーキャパシタ電極を作成するために使用されてきました。これらの電極は、高い比容量、エネルギー密度、およびパワー密度を示します。ニッケルフォーム上にコーティングされた Cu2SnO4 NPs のユニークなナノアーキテクチャは、長期寿命と優れたサイクル安定性に貢献し、エネルギー貯蔵デバイスに適しています .

光触媒

Cu2SnO4 は、効果的な光触媒として機能できます。光触媒用途におけるその可能性には、地下水中の有害な農薬の分解が含まれます。これは、環境浄化と水の浄化の取り組みに不可欠です .

ガスセンシング

スズ酸銅(II)の多孔質ナノ構造は、ガスセンシング用途に最適です。その高い表面積対体積比により、低濃度のガス分子を検出できます。これは、空気質の監視や有害ガスの検出に不可欠です .

太陽エネルギー変換

スズ酸銅(II)は、色素増感太陽電池 (DSSCs) の分野で有望視されています。DSSC は、従来の太陽電池の費用対効果の高い代替手段であり、Cu2SnO4 の特性は、その効率と安定性を向上させる可能性があります .

触媒

スズ酸銅(II)を含む銅ベースのナノ材料は、その触媒特性で知られています。それらは、高い活性、選択性、およびリサイクル性のために、さまざまな化学反応で使用されています。これらの材料は、熱安定性と効率的な回収も高く評価されています .

持続可能なナノ材料設計

持続可能なナノ材料の設計と合成は、成長分野であり、スズ酸銅(II)はこの分野で役割を果たしています。そのユニークな物理的および化学的特性は、環境に優しい触媒プロセスとナノテクノロジーにおける高度な用途の開発に貢献します .

作用機序

- Role : It serves as an active electrode material, contributing to energy storage and charge/discharge processes .

- Resulting Changes : This structure accommodates the volume change of Cu2SnO4 during cycling and maintains electrical conductivity, leading to high specific capacitance and rate capability .

- Downstream Effects : Cu2SnO4 NPs exhibit a specific capacitance of up to 2329.68 F g-1 at 1 A g-1 and good rate capability. The material maintains stability over cycles .

- Impact on Bioavailability : The material’s stability and conductivity affect its long-term performance .

- Cyclic Stability : The SC device retains its initial voltage after self-discharge, indicating good health .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

Copper Stannate nanoparticles could be a promising electrode for high-performance energy storage devices . They have been used in the design and fabrication of a novel flexible nanoarchitecture by facile coating ultrathin copper stannate nanoparticles (Cu2SnO4 NPs) grown radially on nickel foam (NF) to achieve a high specific capacitance, high-energy density, high-power density, and long-term life for supercapacitor electrode applications .

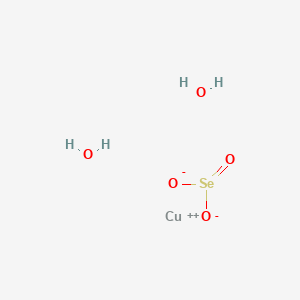

特性

IUPAC Name |

copper;dioxido(oxo)tin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

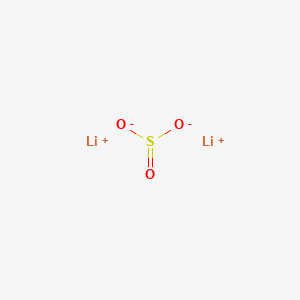

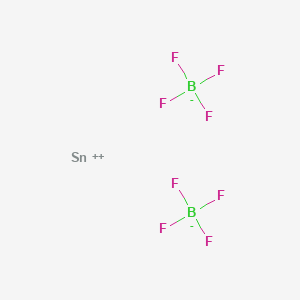

InChI=1S/Cu.3O.Sn/q+2;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVPINBICRLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary applications of copper stannate explored in current research?

A1: Research highlights copper stannate's potential in two main areas:

- Supercapacitors: Copper stannate nanoparticles, particularly when grown on nickel foam, exhibit promising electrochemical properties for high-powered supercapacitor electrodes. [] This is attributed to their unique structure and advantageous electrochemical properties.

- Lead-free propellants: Copper stannate, alongside other copper compounds like copper salicylate, is being explored as a component in lead-free ballistic modifiers for double-base propellants. [] This application aims to mitigate the environmental and health hazards associated with lead-based alternatives.

Q2: How does the structure of copper stannate influence its properties and applications?

A2: While the provided abstracts don't delve into detailed structural analysis of copper stannate in these specific applications, the performance observed is likely linked to:

- Nanostructure: The synthesis of copper stannate as nanoparticles with specific morphologies (e.g., ultrathin, radially grown) is crucial for its effectiveness in supercapacitors. [] These nanostructures offer a high surface area and potentially enhanced electron transport pathways.

Q3: Are there any known challenges or limitations associated with using copper stannate in these applications?

A3: Yes, the research points towards certain limitations:

- Stability: In the context of lead-free propellants, copper stannate used in conjunction with copper salicylate was found to potentially accelerate stabilizer depletion in double-base propellants. [] This highlights the need for further research into stabilizing these formulations.

- Toxicity and Environmental Impact: While copper stannate offers a lead-free alternative in propellants, its overall environmental impact and potential toxicity require further investigation. [] This is crucial for ensuring responsible development and deployment.

Q4: What role does copper stannate play in the development of lead-free technologies?

A4: Copper stannate is emerging as a potential substitute for lead-based compounds in specific applications:

- Lead-Free Propellants: It contributes to the development of environmentally friendly propellants by replacing lead-based ballistic modifiers. This is crucial for minimizing lead contamination and its associated health risks. []

Q5: How does copper stannate compare to other materials used in supercapacitors and lead-free propellants?

A5: While direct comparisons are not provided in the abstracts, we can infer certain aspects:

- Supercapacitors: The use of copper stannate nanoparticles on nickel foam suggests an improvement over conventional materials or architectures. [] Further research is needed to benchmark its performance against other advanced materials.

- Lead-Free Propellants: Copper stannate, in combination with other copper compounds, is being investigated as a potential replacement for lead-based ballistic modifiers. [] This highlights a shift towards copper-based alternatives in this field.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)